molecular formula C7H5F3INO B1413104 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine CAS No. 1806377-35-4

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1413104
CAS No.: 1806377-35-4
M. Wt: 303.02 g/mol
InChI Key: USUMDARLTYIQMU-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C7H5F3IN . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of TFMP derivatives, such as this compound, is an important research topic due to their wide applications in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an iodine atom at the 2nd position, a methoxy group at the 5th position, and a trifluoromethyl group at the 4th position .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The synthesis of these compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine structure . These properties contribute to its superior pest control properties when compared to traditional phenyl-containing insecticides .

Scientific Research Applications

Halogen Shuffling in Pyridines

Research has shown that compounds like 2-chloro-6-(trifluoromethyl)pyridine can be converted into iodo derivatives through a process involving lithium diisopropylamide and iodine. This process facilitates further manipulation in reaction sequences, demonstrating the potential for 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine in organic synthesis and halogen shuffling (Mongin et al., 1998).

Interaction with Molecular Iodine

Studies have explored the behavior of trifluoromethyl-pyridine derivatives with molecular iodine, indicating potential applications in the synthesis of complex molecular structures and interactions, which could be relevant for the studied compound (Chernov'yants et al., 2011).

Synthesis of Pyridines Substituted with Different Elements

The synthesis and characterization of pyridines substituted with different elements, including methods applicable to derivatives like this compound, reveal its potential in creating diverse molecular structures for various research applications (Kieseritzky & Lindström, 2010).

Trifluoromethyl-substituted Pyridines Synthesis

Research on the conversion of iodopyridines into trifluoromethyl pyridines showcases the potential of this compound in chemical synthesis, particularly in creating trifluoromethyl-substituted compounds (Cottet & Schlosser, 2002).

Synthesis of Radiotracers for Neurological Studies

The synthesis of radiotracers, such as those used in studying nicotinic acetylcholine receptors, suggests the potential utility of this compound in neurological research and imaging (Horti et al., 1998).

Polythiophene Derivatives with Pyridine Groups

The synthesis of polythiophene derivatives bearing pyridine groups indicates potential applications in materials science, particularly in creating compounds with unique electronic and photophysical properties (Takagi et al., 2017).

Metalations and Functionalizations of Pyridines

Research on the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including derivatives like this compound, highlights its potential in creating a variety of functionalized organic compounds (Cottet et al., 2004).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This makes them effective in the protection of crops from pests and in pharmaceutical applications .

Safety and Hazards

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of organic compounds containing fluorine, such as 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2-iodo-5-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUMDARLTYIQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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